molecular formula C9H11N3O B13437545 (2S)-N'-Nitrosonornicotine-d4

(2S)-N'-Nitrosonornicotine-d4

Cat. No.: B13437545
M. Wt: 181.23 g/mol
InChI Key: XKABJYQDMJTNGQ-FUQHWSCXSA-N
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Description

(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is often used in scientific research to study the metabolism and carcinogenicity of tobacco-related compounds. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the deuteration of N’-Nitrosonornicotine. The process begins with the synthesis of N’-Nitrosonornicotine, which involves the nitrosation of nornicotine. Deuterium is then introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.

Industrial Production Methods

Industrial production of (2S)-N’-Nitrosonornicotine-d4 is less common due to its specialized use in research. the production process would likely involve large-scale synthesis of N’-Nitrosonornicotine followed by deuteration using deuterium gas or deuterated solvents under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the nitroso group to a nitro group.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.

Scientific Research Applications

(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:

    Chemistry: To study the reactivity and stability of nitrosamines.

    Biology: To trace the metabolic pathways of nitrosamines in biological systems.

    Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.

    Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.

Mechanism of Action

The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.

Comparison with Similar Compounds

Similar Compounds

    N’-Nitrosonornicotine: The non-deuterated analog, commonly found in tobacco products.

    N’-Nitrosoanatabine: Another tobacco-specific nitrosamine with similar carcinogenic properties.

    N’-Nitrosoanabasine: Similar in structure and function, also found in tobacco.

Uniqueness

The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in research for understanding the metabolism and carcinogenicity of nitrosamines.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D

InChI Key

XKABJYQDMJTNGQ-FUQHWSCXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H]

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2

Origin of Product

United States

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